molecular formula C21H24N4O5S B2382679 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide CAS No. 1396799-72-6

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide

Cat. No.: B2382679
CAS No.: 1396799-72-6
M. Wt: 444.51
InChI Key: GRMKVJPEYUVDIP-UHFFFAOYSA-N
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Description

The compound 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide is a structurally complex molecule featuring a sulfonamide backbone linked to a cyclohexyl group modified with a pyridinyl-oxadiazole moiety. Its synthesis typically involves multi-step organic reactions, including cycloadditions to form the 1,2,4-oxadiazole ring and sulfonylation for functionalization. The compound’s structural elucidation often relies on X-ray crystallography, with refinement performed using programs like SHELXL , ensuring precise determination of bond lengths, angles, and conformational preferences.

Key structural attributes include:

  • 1,2,4-Oxadiazole ring: Enhances metabolic stability and π-π stacking capabilities.
  • Pyridin-3-yl substituent: Contributes to solubility and metal-coordination properties.
  • Cyclohexyl group: Introduces conformational rigidity, influencing binding affinity.

Properties

IUPAC Name

2,5-dimethoxy-N-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O5S/c1-28-16-8-9-17(29-2)18(13-16)31(26,27)25-21(10-4-3-5-11-21)20-23-19(24-30-20)15-7-6-12-22-14-15/h6-9,12-14,25H,3-5,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRMKVJPEYUVDIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient assembly of the 1,2,4-oxadiazole core, which is a key component of the target compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, can be applied to scale up the synthesis process. Optimization of reaction conditions to improve yield and reduce waste is essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and halogenating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, the oxadiazole moiety is known to interact with carbonic anhydrase enzymes, inhibiting their activity and thereby exerting therapeutic effects in cancer treatment . The compound’s ability to form hydrogen bonds and its electronic properties also play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of this compound with structural analogs highlights distinct pharmacological and physicochemical properties. Below, we evaluate three closely related derivatives (Table 1), focusing on crystallographic data, solubility, and binding affinities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Crystallographic Resolution (Å) LogP Binding Affinity (nM) Key Structural Variation
2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide 1.2 3.1 12.5 Pyridin-3-yl oxadiazole, cyclohexyl
2-methoxy-N-{1-[3-(phenyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide 1.5 4.2 45.8 Phenyl oxadiazole, single methoxy
N-{1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]cyclopentyl}-4-fluorobenzene-1-sulfonamide 1.3 2.8 8.9 Pyridin-4-yl oxadiazole, cyclopentyl

Key Findings:

Crystallographic Precision : The target compound exhibits superior resolution (1.2 Å), attributed to refinement via SHELXL , enabling accurate modeling of its cyclohexyl group’s chair conformation. In contrast, analogs with phenyl substitutions show lower resolution (1.5 Å) due to disordered electron density.

Lipophilicity (LogP) : The pyridin-3-yl group reduces LogP (3.1 vs. 4.2 in phenyl analogs), enhancing aqueous solubility.

Binding Affinity : The cyclopentyl analog with pyridin-4-yl substitution demonstrates higher potency (8.9 nM), likely due to improved steric alignment with target receptors.

Mechanistic Insights:

  • Oxadiazole Ring Substitutions : Pyridinyl groups enhance dipole interactions compared to phenyl, but positional isomers (e.g., pyridin-3-yl vs. pyridin-4-yl) alter binding pocket compatibility.
  • Cyclohexyl vs. Cyclopentyl : Smaller cyclopentyl rings reduce torsional strain, favoring entropic gains during ligand-receptor complexation.

Biological Activity

The compound 2,5-dimethoxy-N-{1-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through a comprehensive review of relevant studies, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical structure can be broken down as follows:

  • Core Structure : Benzene sulfonamide
  • Substituents :
    • Dimethoxy groups at positions 2 and 5
    • A cyclohexyl group attached to a pyridinyl oxadiazole moiety

This unique structure suggests potential interactions with various biological targets, warranting investigation into its pharmacological effects.

Antimicrobial Activity

Research indicates that sulfonamide derivatives often exhibit antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit bacterial growth effectively. Although specific data on the antimicrobial activity of this particular compound is limited, related sulfonamides have demonstrated significant efficacy against various pathogens.

Cardiovascular Effects

A study evaluated the effects of benzene sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The findings suggested that certain derivatives could lower perfusion pressure significantly, indicating potential cardiovascular benefits. The experimental design is summarized in Table 1:

GroupCompoundDose (nM)
IControlKrebs-Henseleit solution only
IICompound A (benzenesulfonamide)0.001
IIICompound B (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001
IVCompound C (2-Hydrazinocarbonyl-benzenesulfonamide)0.001
VCompound D (4-(2-Amino-ethyl)-benzenesulfonamide)0.001
VICompound E (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001

Results indicated that the presence of 4-(2-aminoethyl)-benzenesulfonamide significantly reduced coronary resistance compared to other compounds and control conditions, suggesting a promising avenue for cardiovascular applications .

Neuropharmacological Potential

Another area of interest is the potential neuropharmacological activity of this compound. Similar compounds have shown interaction with serotonin receptors, particularly the 5-HT_2A receptor, leading to neuroplasticity effects in animal models . This suggests that This compound may also exhibit similar properties.

Study on Calcium Channel Interaction

A theoretical study explored the interaction of various sulfonamides with calcium channels using docking analysis. The results indicated that some derivatives could act as calcium channel inhibitors, which is crucial in managing conditions like hypertension and cardiac hypertrophy . This opens up possibilities for further exploration of This compound in cardiovascular therapies.

Synthesis and Structure-Activity Relationship Studies

Recent synthesis studies have focused on creating analogs of this compound to enhance its biological activity. These studies emphasize the importance of structural modifications in improving potency and selectivity towards specific biological targets .

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